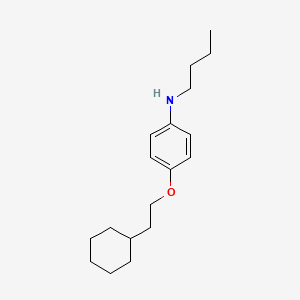

N-Butyl-4-(2-cyclohexylethoxy)aniline

Description

N-Butyl-4-(2-cyclohexylethoxy)aniline is an aromatic amine derivative featuring a butyl group attached to the nitrogen atom of aniline and a 2-cyclohexylethoxy substituent at the para position. This compound belongs to the class of alkoxy-substituted anilines, which are of interest in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name |

N-butyl-4-(2-cyclohexylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-2-3-14-19-17-9-11-18(12-10-17)20-15-13-16-7-5-4-6-8-16/h9-12,16,19H,2-8,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKJWFCXUUWBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)OCCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Formation via Alkylation

-

- 4-Aminophenol or 4-nitrophenol derivatives

- 2-Bromoethylcyclohexane or 2-(bromoethyl)cyclohexane as the alkylating agent

-

- Base: Potassium carbonate (K2CO3) or similar mild base

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol

- Temperature: Room temperature to moderate heating (25–60°C)

- Time: Several hours to overnight

Mechanism:

The phenolic hydroxyl group undergoes nucleophilic substitution with the bromoethylcyclohexane, forming the ether linkage at the para position relative to the amino group.

Reduction of Nitro Group (if starting from nitrophenol)

- If the starting material is a nitrophenol, the nitro group is subsequently reduced to an amine.

-

- Hydrogenation using 10% Pd/C catalyst under hydrogen atmosphere

- Solvent: Ethanol or ethyl acetate

- Temperature: Ambient temperature

- Time: 4–6 hours

This reduction step converts the nitro group to the amino group, yielding 4-(2-cyclohexylethoxy)aniline.

N-Butylation of 4-(2-cyclohexylethoxy)aniline

Alkylation of the Aniline Nitrogen

-

- 4-(2-cyclohexylethoxy)aniline

- Butyl halide (commonly butyl bromide or butyl chloride)

-

- Base: Potassium carbonate or sodium hydride (NaH) to deprotonate the amine

- Solvent: DMF, tetrahydrofuran (THF), or acetonitrile

- Temperature: Room temperature to reflux depending on reactivity

- Time: Several hours

Mechanism:

The nucleophilic nitrogen atom attacks the alkyl halide, resulting in N-alkylation to form this compound.

Alternative Reductive Amination Route

- Another approach includes reductive amination of 4-(2-cyclohexylethoxy)aniline with butanal (butyraldehyde) in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).

- This method can offer better selectivity and milder conditions for N-alkylation.

Detailed Reaction Data and Yields

Research Findings and Optimization Notes

- The alkylation of phenolic hydroxyl groups with 2-bromoethylcyclohexane proceeds efficiently under mild basic conditions, favoring ether formation without significant side reactions.

- Reduction of nitro groups to amines using catalytic hydrogenation is a well-established method providing high yields and purity.

- N-Butylation via alkyl halides is straightforward but may require careful control to avoid over-alkylation or quaternization. Reductive amination offers a selective alternative with good yields and fewer side products.

- Use of polar aprotic solvents like DMF enhances nucleophilicity and solubility of reactants, improving reaction rates and yields.

- Purification typically involves extraction, washing, and silica gel chromatography to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Preparation Stage | Method Type | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ether Formation | Nucleophilic Substitution | 4-Aminophenol + 2-bromoethylcyclohexane, K2CO3, DMF, rt | 61–94 | High regioselectivity, mild conditions | Requires careful control of temperature |

| Nitro Reduction | Catalytic Hydrogenation | H2, 10% Pd/C, EtOH, rt | 55–81 | High efficiency, clean reaction | Requires hydrogenation setup |

| N-Butylation (Alkyl Halide) | Nucleophilic Substitution | Butyl bromide, K2CO3, DMF, reflux | 70–85 | Simple, direct | Risk of over-alkylation |

| N-Butylation (Reductive Amination) | Reductive Amination | Butanal, NaBH(OAc)3, AcOH, THF, rt | 65–90 | Selective, mild conditions | Requires aldehyde and reducing agent |

Chemical Reactions Analysis

N-Butyl-4-(2-cyclohexylethoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

N-Butyl-4-(2-cyclohexylethoxy)aniline has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: This compound is utilized in proteomics research to study protein interactions and functions.

Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-4-(2-cyclohexylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The target compound has a simpler structure compared to the analog in , which features an additional ethylphenoxy-sec-butyl chain. This difference increases the molecular weight (396 vs. ~275) and may influence steric hindrance in reactions .

Reactivity and Solubility :

- The N-butyl group in the target compound may reduce nucleophilicity at the nitrogen atom compared to unsubstituted anilines.

- The cyclohexylethoxy group likely imparts higher hydrophobicity than the hexyloxy group in 4-Hexyloxyaniline, affecting solubility in polar solvents .

Applications :

- While 4-Hexyloxyaniline is used in polymer research, the target compound’s bulky substituents may favor applications in asymmetric catalysis or as a ligand in coordination chemistry.

Research Findings and Hypotheses

Comparative Performance in Catalysis

- The cyclohexylethoxy group’s bulkiness could enhance enantioselectivity in catalytic reactions compared to simpler alkoxy-substituted anilines, though direct experimental validation is lacking.

Biological Activity

N-Butyl-4-(2-cyclohexylethoxy)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-(2-cyclohexylethoxy)aniline with n-butyl halides under basic conditions. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Table 1: Characterization Data of this compound

| Technique | Observations |

|---|---|

| NMR | Chemical shifts at δ 1.0-3.5 ppm |

| IR | Characteristic peaks at 3200-3500 cm⁻¹ (NH stretch) |

| MS | m/z = 309 [M+H]+ |

Antioxidant Properties

This compound has been investigated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's activity was compared to known antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

Anti-inflammatory Effects

Research has shown that this compound exhibits significant anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Study: Inhibition of Cytokine Production

In a study involving RAW264.7 macrophages treated with lipopolysaccharide (LPS), this compound reduced TNF-alpha levels by approximately 45% at a concentration of 10 µM, demonstrating its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound are thought to involve modulation of signaling pathways associated with oxidative stress and inflammation. Specifically, it appears to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.

Nrf2 Activation

Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a pivotal role in cellular antioxidant responses. The activation of this pathway by this compound leads to increased expression of antioxidant enzymes, thereby enhancing the cellular antioxidant capacity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-Butyl-4-(2-cyclohexylethoxy)aniline, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, nitroso intermediates (e.g., analogues in ) can be synthesized via nitrosation of aniline derivatives under controlled pH (4–6) and temperature (0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Yield optimization requires stoichiometric control of reagents like NaNO₂/HCl and inert atmospheres to prevent oxidation .

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC). Adjust molar ratios of alkylating agents (e.g., 2-cyclohexylethyl bromide) to aniline precursors to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, cyclohexyl protons appear as multiplet signals (δ 1.2–1.8 ppm), while aromatic protons resonate near δ 6.8–7.2 ppm .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- IR : Detect functional groups like C-O-C (∼1250 cm⁻¹) and NH (∼3400 cm⁻¹) .

Q. What are the primary applications of this compound in pharmacological research?

- Methodology : Preclinical studies (e.g., ) use human lung cancer xenograft models to evaluate its role in enhancing radiotherapy. Administer IM3829 (analogue) at 10–50 µM concentrations alongside ionizing radiation (2–6 Gy). Measure tumor growth inhibition via caliper measurements and apoptosis via TUNEL assays .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity, particularly in NRF2 pathway inhibition?

- Methodology :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to Keap1-NRF2 complexes. Compare with experimental IC₅₀ values from luciferase reporter assays .

- Structure-Activity Relationship (SAR) : Modify the cyclohexylethoxy group to shorter/longer alkyl chains and assess NRF2 inhibition using Western blotting .

Q. What contradictions exist in environmental degradation data for this compound, and how can they be resolved?

- Methodology :

- Comparative Studies : Evaluate degradation efficiency of Advanced Oxidation Processes (AOPs):

| Method | Conditions | Degradation Efficiency | Reference |

|---|---|---|---|

| MnFe₂O₄/Zn₂SiO₄ | Solar simulation, pH 7, 25°C | 92% in 120 min | |

| Fenton’s reagent | H₂O₂/Fe²⁺, pH 3, 50°C | 85% in 90 min |

- Data Resolution : Use Box-Behnken experimental design to optimize variables (pH, catalyst dose, temperature) and identify dominant degradation pathways .

Q. How do pumping speeds affect the vertical migration and interphase partitioning of this compound in soil?

- Methodology :

- Column Experiments : Simulate soil layers (sandy loam, clay) with aniline contamination (50–200 mg/kg). Apply pumping rates of 0.5–2.0 L/min and measure breakthrough curves via HPLC .

- Key Findings : Higher pumping speeds (>1.5 L/min) increase leaching into deeper layers (60–80 cm depth) due to reduced adsorption kinetics .

Q. What mechanistic insights explain the oxidative stress and apoptosis induced by this compound in hepatocytes?

- Methodology :

- In Vitro Assays : Treat primary hepatocytes with 0.1–1.0 mM aniline derivatives for 24–48 hrs. Measure ROS via DCFH-DA fluorescence and apoptosis via caspase-3 activation .

- Pathway Analysis : Use qPCR to quantify NRF2, HO-1, and SOD1 expression, linking oxidative damage to mitochondrial dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.